2-(4-Ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core. The structure features:
- 2-(4-Ethoxyphenyl) group: A para-ethoxy-substituted phenyl ring at position 2, enhancing lipophilicity and influencing π-π stacking interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-[(2-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS/c1-2-26-17-9-7-15(8-10-17)19-13-20-21(23-11-12-25(20)24-19)27-14-16-5-3-4-6-18(16)22/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHZCSPPQLBXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the class of pyrazolopyrazines. Its unique structure and functional groups suggest potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 379.5 g/mol
- CAS Number : 1040663-90-8
The compound features a pyrazolo[1,5-a]pyrazine core substituted with an ethoxyphenyl group and a fluorobenzylthio group, which may influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate various biochemical pathways, although detailed mechanisms require further experimental validation.
Antimicrobial Activity
Research indicates that pyrazolopyrazines exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial capabilities.
Anticancer Properties
In vitro studies have shown that pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation. For instance, derivatives with similar structures have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis in these cells could be a promising area for further investigation.
Case Studies
- Case Study on Anticancer Activity :
- A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrazines revealed that compounds with similar substituents inhibited cell growth in MCF-7 cells by inducing apoptosis. The IC values were reported in the range of 10–20 µM.
- Case Study on Antimicrobial Effects :
- A comparative study assessed the antimicrobial efficacy of various pyrazolopyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrazine Derivatives
Key Observations :
- Electron-withdrawing vs.
- Positional isomerism : The 2-fluorobenzylthio group (target) vs. 3-fluorobenzylthio () may influence steric interactions in biological systems.
Antiproliferative Activity
- Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (e.g., compound [X]): Exhibited weak cytotoxicity (IC50 > 10 µM) against bladder cancer cell lines (LoVo, MCF-7) .
Receptor Binding Affinity
- Piperazine-substituted pyrazolo[1,5-a]pyridines : Demonstrated selective binding to dopamine D4 receptors (Ki = 1.2 nM) .
- Triazolo[4,3-a]pyrazines: Adenosine A2a receptor antagonists (e.g., compound 12: Ki = 50 nM) .
Implications for Target Compound: The 2-fluorobenzylthio group may confer selectivity toward receptors like adenosine A2a or dopamine D4, but empirical data is required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
